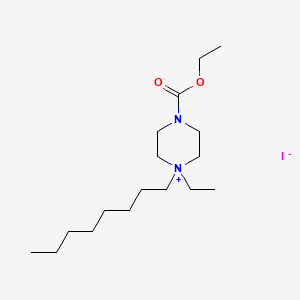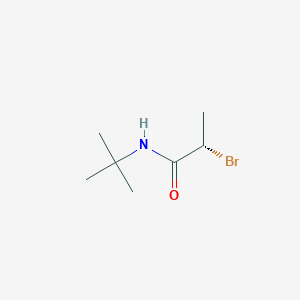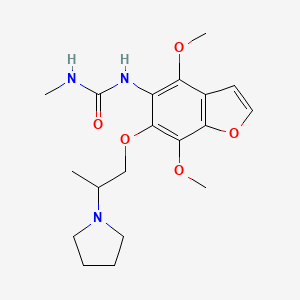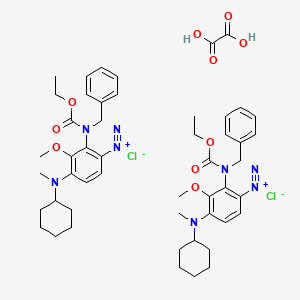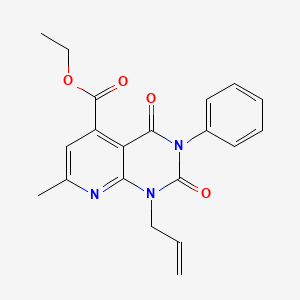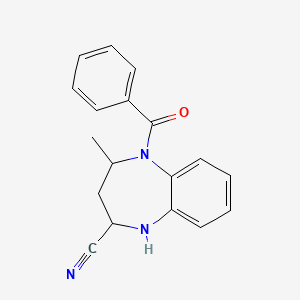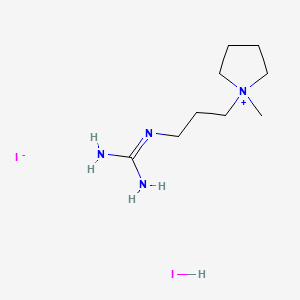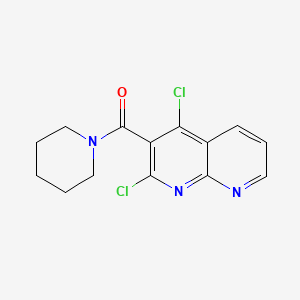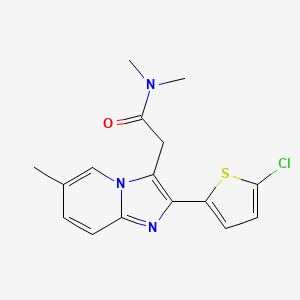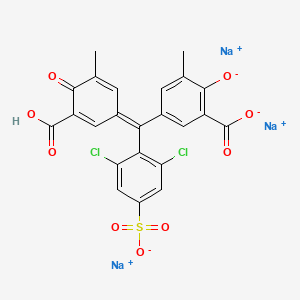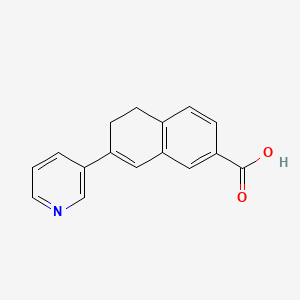
2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- is a complex organic compound that features a naphthalene ring system fused with a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Naphthoic acid: Shares the naphthalene ring but lacks the pyridine moiety.
1-Naphthoic acid: Similar structure but with the carboxylic acid group in a different position.
Naphthalene-2-carboxylic acid: Another isomer with distinct properties.
Uniqueness
What sets 2-Naphthalenecarboxylic acid, 5,6-dihydro-7-(3-pyridinyl)- apart is its unique combination of the naphthalene and pyridine rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
135922-34-8 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC名 |
7-pyridin-3-yl-5,6-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C16H13NO2/c18-16(19)13-6-4-11-3-5-12(8-15(11)9-13)14-2-1-7-17-10-14/h1-2,4,6-10H,3,5H2,(H,18,19) |
InChIキー |
MKFOKAYNCCLXKK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=CC2=C1C=CC(=C2)C(=O)O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


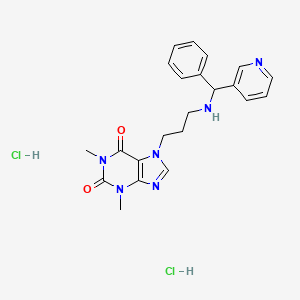
![2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B12719553.png)
